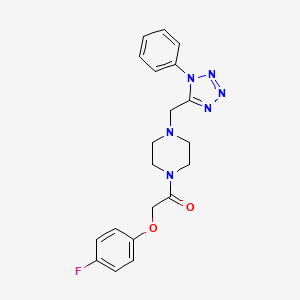
2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered interest in various scientific fields due to its potential applications. This compound features a complex structure, combining a fluorophenyl group, a tetrazole moiety, and a piperazine ring, which contributes to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step processes:
Formation of the 4-fluorophenoxy group: This step often involves nucleophilic aromatic substitution of 4-fluorophenol with an appropriate halide.
Introduction of the tetrazole moiety: This is generally achieved through cycloaddition reactions using azides and nitriles.
Coupling with piperazine: Finally, the 1-phenyl-1H-tetrazol-5-ylmethyl group is linked to piperazine via alkylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows scaled-up versions of the laboratory synthesis, with optimizations to enhance yield, purity, and cost-effectiveness. Key factors include the use of efficient catalysts, solvent systems, and reaction conditions that minimize by-products and waste.
化学反応の分析
Types of Reactions
2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes several types of reactions, including:
Oxidation: The phenyl and piperazine rings can undergo oxidation under specific conditions, leading to various oxidation states and products.
Reduction: Reduction of the tetrazole moiety can be carried out, producing different derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed depend on the reaction pathway. For example, oxidation typically results in ketones or aldehydes, while substitution can lead to a wide range of derivatives with altered functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is explored for its potential interactions with various biomolecules, providing insights into enzyme inhibition, receptor binding, and protein interactions.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the design of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial applications, it serves as a precursor or intermediate in the synthesis of polymers, agrochemicals, and specialty chemicals, where its unique functional groups are advantageous.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. Its fluorophenoxy group enhances its binding affinity to hydrophobic pockets, while the tetrazole moiety mimics carboxylate groups, facilitating interactions with metal ions and polar residues.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
2-(4-bromophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
2-(4-methylphenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Unique Features
What sets 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone apart is its fluorine atom in the phenoxy group. Fluorine’s high electronegativity and small size impart distinct electronic and steric properties, enhancing its reactivity and binding characteristics compared to its chlorinated or brominated counterparts. Additionally, the presence of a tetrazole moiety provides a unique interaction profile, making it a valuable compound in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWCDSFXZDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2585359.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)
![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585366.png)
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)
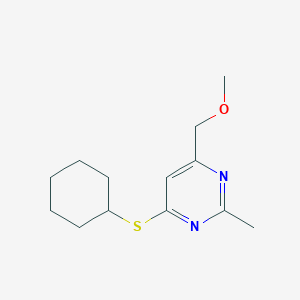
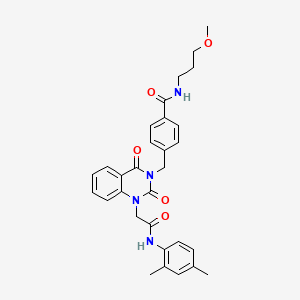
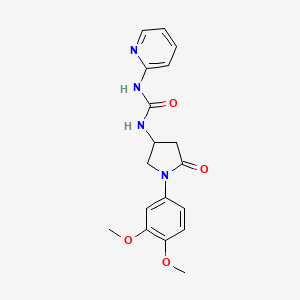
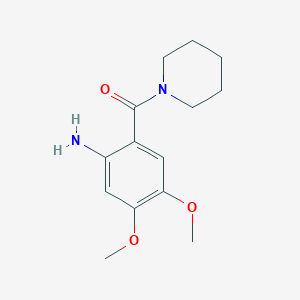
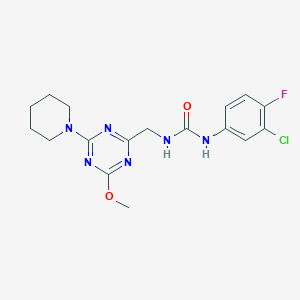
![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
